BenchChemオンラインストアへようこそ!

Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside

Stereoselective fluorination Glycal electrophilic addition Carbohydrate synthetic methodology

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside (CAS 24679-92-3) is a fully acetyl-protected, difluorinated mannopyranosyl fluoride—bearing fluorine at both the anomeric C-1 and the C-2 positions—that serves as a pivotal intermediate in the synthesis of 2-deoxy-2-fluoro-D-mannose (2-FMan), a mannose stereoisomer of 2-deoxy-2-fluoro-D-glucose (FDG). First obtained as a distinct diastereomeric product from the electrophilic fluorination of 3,4,6-tri-O-acetyl-D-glucal with elemental fluorine , this compound is the immediate precursor to a molecule with demonstrated differential biological properties versus the corresponding glucose analog, including stronger antiviral glycosylation inhibition , ~30% lower brain uptake in PET imaging , and equipotent glycolysis inhibition in glioblastoma models.

Molecular Formula C₁₂H₁₆F₂O₇
Molecular Weight 310.25
CAS No. 24679-92-3
Cat. No. B1139845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside
CAS24679-92-3
Molecular FormulaC₁₂H₁₆F₂O₇
Molecular Weight310.25
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OF)F)OC(=O)C)OC(=O)C
InChIInChI=1S/C12H16F2O8/c1-5(15)18-4-8-10(19-6(2)16)11(20-7(3)17)9(13)12(21-8)22-14/h8-12H,4H2,1-3H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside (CAS 24679-92-3): Protected Fluorinated Mannosyl Fluoride for PET and Antiviral Research


Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside (CAS 24679-92-3) is a fully acetyl-protected, difluorinated mannopyranosyl fluoride—bearing fluorine at both the anomeric C-1 and the C-2 positions—that serves as a pivotal intermediate in the synthesis of 2-deoxy-2-fluoro-D-mannose (2-FMan), a mannose stereoisomer of 2-deoxy-2-fluoro-D-glucose (FDG). First obtained as a distinct diastereomeric product from the electrophilic fluorination of 3,4,6-tri-O-acetyl-D-glucal with elemental fluorine [1], this compound is the immediate precursor to a molecule with demonstrated differential biological properties versus the corresponding glucose analog, including stronger antiviral glycosylation inhibition [2], ~30% lower brain uptake in PET imaging [3], and equipotent glycolysis inhibition in glioblastoma models [4].

Why the Protected Manno-Specific Precursor (CAS 24679-92-3) Is Not Interchangeable with Other Fluorinated Sugar Acetates


The acetyl-protected glycosyl fluoride scaffold represented by CAS 24679-92-3 occupies a uniquely narrow intersection of stereochemical, chemical, and biological selectivity that precludes generic substitution. At the synthetic level, the β-D-manno configuration arises as a kinetically distinct product (26% isolated yield) from the electrophilic fluorination of 3,4,6-tri-O-acetyl-D-glucal using F₂, alongside the α-D-gluco epimer (35% yield); these two diastereomers are separable and cannot be used interchangeably in subsequent applications [1]. At the biological level, the manno stereochemistry determines the compound's fate: only the manno-configured 2-FMan, upon deprotection, shows stronger antiviral glycosylation inhibition than both 2-deoxy-2-fluoro-D-glucose (2-FDG) and 2-deoxy-D-glucose (2-DG) [2], and achieves ~30% lower background brain uptake in PET imaging compared to the gluco-configured ¹⁸F-FDG [3]. Attempting to substitute the gluco epimer (CAS 29069-93-0) or the free sugar (2-FMan, CAS 38440-79-8) would either erase the stereochemical specificity required for biological differentiation or bypass the protecting-group strategy essential for controlled radiochemical incorporation and subsequent deprotection.

Quantitative Differentiation Evidence for Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside (CAS 24679-92-3) vs. Comparators


Stereochemical Outcome in Electrophilic Fluorination of D-Glucal: Manno vs. Gluco Diastereomer Yield Ratio

In the electrophilic fluorination of 3,4,6-tri-O-acetyl-D-glucal with molecular fluorine (F₂), the β-D-manno-configured product (CAS 24679-92-3) is obtained in 26% isolated yield, while the α-D-gluco-configured epimer (CAS 29069-93-0) is obtained in 35% yield. This establishes a ~1.35:1 gluco:manno diastereomeric ratio that is intrinsic to the F₂/glucal reaction manifold, and the two products require chromatographic separation to access isomerically pure material [1]. This yield ratio directly impacts procurement decisions: for every 100 g of 3,4,6-tri-O-acetyl-D-glucal consumed, approximately 26 g of the manno target and 35 g of the gluco epimer are obtained.

Stereoselective fluorination Glycal electrophilic addition Carbohydrate synthetic methodology

Brain Uptake Reduction: ¹⁸F-FDM (Manno) vs. ¹⁸F-FDG (Gluco) in Tumor-Bearing Rat PET Imaging

When the deprotected form, 2-deoxy-2-¹⁸F-fluoro-D-mannose (¹⁸F-FDM), derived from the acetyl-protected mannopyranosyl fluoride precursor (CAS 24679-92-3), is compared directly with ¹⁸F-FDG in Donryu rats bearing AH109A tumors, ¹⁸F-FDM achieves a tumor quasi-standardized uptake value (SUV) of 2.83 ± 0.22—statistically equivalent to ¹⁸F-FDG (2.40 ± 0.30)—but its brain uptake (SUV 1.89 ± 0.13) is approximately 30% lower than that of ¹⁸F-FDG (SUV 2.63 ± 0.26) at 60 min post-injection [1]. This differential is confirmed in a clinical study of 13 patients with focal brain lesions, where the lumped constant for FDM was 20% lower than for FDG, reflecting altered transport kinetics [2].

PET imaging Brain tumor contrast Radiotracer biodistribution

Antiviral Glycosylation Inhibition Potency: 2-FMan vs. 2-FDG vs. 2-DG in Enveloped Viruses

In a comparative study of fluorosugar-mediated inhibition of enveloped viruses, 2-deoxy-2-fluoro-D-mannose (2-FMan, the deprotected form of CAS 24679-92-3) demonstrated consistently stronger inhibition of the synthesis of infectious Semliki Forest virus, fowl plague virus (influenza), and pseudorabies virus than 2-deoxy-2-fluoro-D-glucose (2-FDG) and 2-deoxy-D-glucose (2-DG) [1]. The inhibition hierarchy was explicitly stated: 2-FMan > 2-FDG > 2-DG across all three viral systems tested. The mechanism was tracked to inhibition of viral glycoprotein biosynthesis at the dolichol cycle level [2].

Antiviral sugar analogs Glycoprotein biosynthesis inhibition Enveloped virus replication

Glycolysis Inhibition Cytotoxicity in Glioma: 2-FM vs. 2-DG and 2-FG Under Normoxic and Hypoxic Conditions

The deprotected 2-deoxy-2-fluoro-D-mannose (2-FM, derived from CAS 24679-92-3) was compared directly with the established glycolysis inhibitors 2-deoxy-D-glucose (2-DG) and 2-fluoro-2-deoxy-D-glucose (2-FG) for cytotoxicity in U87 glioblastoma cells. After 72 h treatment, 2-FM exhibited IC₅₀ values of 3 mM under normoxic conditions (21% O₂) and 2 mM under hypoxic conditions (0.1% O₂), which were comparable to the IC₅₀ values reported for 2-DG and 2-FG in the same cell line [1]. The hypoxia-selective potency enhancement (IC₅₀ reduced from 3 mM to 2 mM, a 1.5-fold improvement) is consistent with a glycolysis-dependent mechanism and confirms that fluorination at C-2 with manno stereochemistry does not compromise cytotoxic efficacy relative to 2-DG.

Glycolysis inhibition Glioblastoma Autophagic cell death Hypoxia-selective cytotoxicity

Hexokinase Phosphorylation Rate: ¹⁸F-FDM Metabolic Trapping vs. Non-Fluorinated 2-DG

The metabolic trapping mechanism—phosphorylation by hexokinase followed by intracellular retention of the charged 6-phosphate—which underpins the PET imaging utility of ¹⁸F-FDG is fully preserved in the manno stereoisomer. Using yeast hexokinase, 2-deoxy-2-fluoro-D-mannose was shown to be a good substrate alongside 2-deoxy-2-fluoro-D-glucose and 2-deoxy-2,2-difluoro-D-arabino-hexose, whereas 3-deoxy-3-fluoro-D-glucose and 4-deoxy-4-fluoro-D-glucose are poor substrates (Km ≈ 8 × 10⁻² M) [2]. In the radiochemical context, ¹⁸F-FDM underwent 98% conversion to ¹⁸F-FDM-6-phosphate within 30 min by hexokinase in vitro, matching the trapping efficiency expected for ¹⁸F-FDG and confirming that anomeric stereochemistry does not impair hexokinase recognition [1].

Metabolic trapping Hexokinase substrate specificity PET tracer retention mechanism

In Vivo Glycosidase Mechanism-Based Inhibition: 2-Deoxy-2-fluoro-β-D-mannosyl Fluoride as a Covalent β-Mannosidase Inactivator

The anomeric fluoride leaving group in the protected mannopyranosyl fluoride scaffold (CAS 24679-92-3) is essential for generating a mechanism-based glycosidase inhibitor. After deprotection, 2-deoxy-2-fluoro-β-D-mannosyl fluoride administered to rats at a single dose of 10 mg/kg intraperitoneally inhibited β-mannosidase activity in brain, spleen, liver, and kidney tissues at 1 h post-administration, with brain inhibition confirming blood-brain barrier penetration [1]. The inhibition is attributed to accumulation of a covalent 2-deoxy-2-fluoro-β-D-mannosyl-enzyme intermediate that is hydrolytically stable due to the electron-withdrawing C-2 fluorine substituent. Recovery of β-mannosidase activity occurred partially by 48 h through hydrolysis of the trapped intermediate rather than new protein synthesis—a mechanistic signature unique to fluorinated glycosyl fluorides. This contrasts with the compound's corresponding gluco epimer, which selectively inhibits β-glucosidase but not β-mannosidase, and with protected glycosyl fluorides lacking the C-2 fluorine [1].

Mechanism-based enzyme inhibition Glycosidase covalent intermediate In vivo pharmacology

High-Value Application Scenarios for Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside (CAS 24679-92-3)


Synthesis of ¹⁸F-FDM as a Next-Generation Brain Tumor PET Radiotracer with Reduced Cerebral Background

CAS 24679-92-3 serves as a fully protected precursor that, upon controlled deprotection, yields 2-deoxy-2-fluoro-D-mannose, which can be radiolabeled with ¹⁸F to produce ¹⁸F-FDM. As demonstrated by Furumoto et al. (2013), ¹⁸F-FDM achieves tumor SUV equivalent to ¹⁸F-FDG (2.83 ± 0.22 vs. 2.40 ± 0.30) while reducing brain background uptake by ~30% (brain SUV 1.89 ± 0.13 vs. 2.63 ± 0.26) [1]. The 98% hexokinase-mediated phosphorylation conversion within 30 min confirms robust metabolic trapping [1]. This scenario is directly relevant to radiopharmacies and PET centers developing tracers for glioblastoma and metastatic brain tumor imaging, where high tumor-to-normal-brain contrast is the primary imaging quality metric.

Antiviral Drug Discovery Targeting Envelope Glycoprotein Biosynthesis via the Dolichol Cycle

The deprotected product, 2-FMan, is the most potent inhibitor among 2-DG, 2-FDG, and 2-FMan against Semliki Forest virus, fowl plague virus, and pseudorabies virus [2]. Its mechanism involves inhibition of the dolichol cycle of protein N-glycosylation through formation of GDP-2FMan, which interferes with Man(GlcNAc)₂-PP-Dol synthesis [3]. The Ki of GDP-2FMan for dolichyl-phosphate mannosyltransferase is 15 μM, compared to Km = 0.52 μM for the natural substrate GDP-Man, indicating competitive inhibition [6]. This positions CAS 24679-92-3 as the entry point for medicinal chemistry programs developing broad-spectrum antiviral agents targeting host glycosylation machinery rather than viral proteins, potentially circumventing antiviral resistance.

Glycolysis-Targeted Glioblastoma Therapy: Hypoxia-Selective Autophagic Cell Death Induction

2-FM (from CAS 24679-92-3) induces type II autophagic cell death in U87 glioblastoma cells with enhanced potency under hypoxia (IC₅₀ = 2 mM at 0.1% O₂ vs. 3 mM at 21% O₂) [4]. This hypoxia-selective enhancement (1.5-fold) is particularly relevant because glioblastomas contain extensive hypoxic regions that are resistant to conventional radiotherapy and chemotherapy. The equipotency of 2-FM with the clinically investigated 2-DG and 2-FG [4], combined with the potential for fluorine-mediated pharmacokinetic improvements (as shown for halogenated 2-DG analogs in a 2024 glioblastoma study [7]), makes the manno-configured scaffold an attractive lead for development of brain-penetrant glycolysis inhibitors.

Mechanism-Based β-Mannosidase Inactivator for Lysosomal Enzyme Studies and Pharmacological Chaperone Design

The anomeric fluoride leaving group combined with the C-2 fluorine substituent enables 2-deoxy-2-fluoro-β-D-mannosyl fluoride (the deprotected form of CAS 24679-92-3) to function as a covalent, mechanism-based inactivator of β-mannosidase through accumulation of a stable 2-deoxy-2-fluoro-α-D-mannosyl-enzyme intermediate [5]. Following i.p. administration at 10 mg/kg in rats, β-mannosidase inhibition is observed in brain tissue—confirming blood-brain barrier penetration—with partial recovery by 48 h via enzyme reactivation rather than new protein synthesis [5]. The manno-specific stereochemistry ensures β-mannosidase selectivity without cross-inhibition of β-glucosidase or β-galactosidase [5]. This scenario is relevant for laboratories investigating β-mannosidosis, developing active-site titration reagents for retaining β-mannosidases, or screening pharmacological chaperones for lysosomal storage disorders.

Quote Request

Request a Quote for Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.